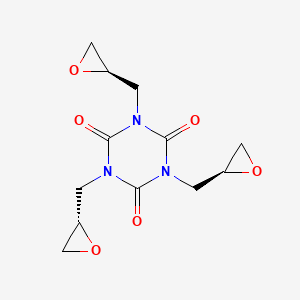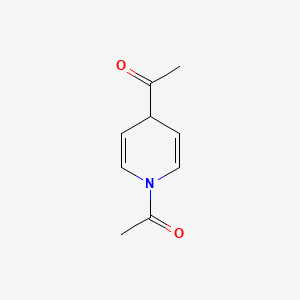
1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant role in pharmaceutical research due to their diverse biological properties . The 1,4-dihydropyridine moiety is a key structural component in several approved drugs .
Preparation Methods
The synthesis of 1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of activated pyridinium salts with difluorinated gem-diols, resulting in a highly regioselective and simple synthesis . The reaction conditions typically involve multi-component one-pot and green synthetic methodologies . Industrial production methods often utilize these efficient synthetic routes to produce the compound in high yields.
Chemical Reactions Analysis
1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine derivatives, while reduction reactions can produce dihydropyridine derivatives .
Scientific Research Applications
1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various drug molecules and natural products . In biology, it serves as a tool for studying enzyme interactions and metabolic pathways . In medicine, it is a key component in the development of drugs with therapeutic properties such as calcium channel blockers, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, and neuro-protective activities . In industry, it is utilized in the production of insecticides and other chemical products .
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure . The compound’s anti-oxidative properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress . Its anticancer activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one can be compared with other similar compounds such as 1-(5-acetyl-1,4-diphenyl-1,4-dihydropyridin-3-yl)ethan-1-one and 1-(1,4-dimethylcyclohex-3-en-1-yl)ethan-1-one . These compounds share the 1,4-dihydropyridine scaffold but differ in their substituents, leading to variations in their biological activities and applications. The unique acetyl group in this compound contributes to its distinct pharmacological properties and makes it a valuable compound in pharmaceutical research .
Properties
CAS No. |
724765-94-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(1-acetyl-4H-pyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6,9H,1-2H3 |
InChI Key |
FRDBZCSDNPIZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CN(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


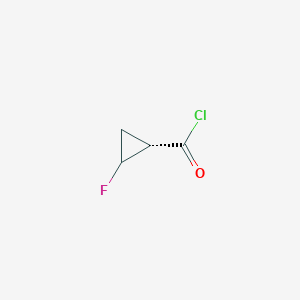
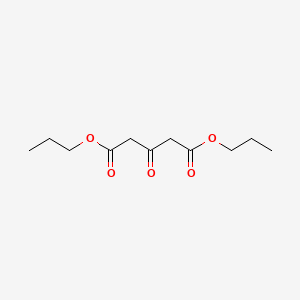
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747128.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747136.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747146.png)
![1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one](/img/structure/B11747147.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747149.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11747151.png)
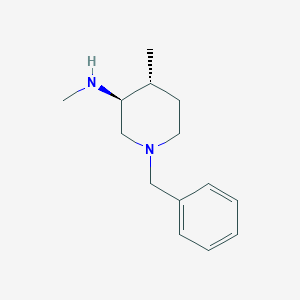
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11747159.png)
![(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747166.png)
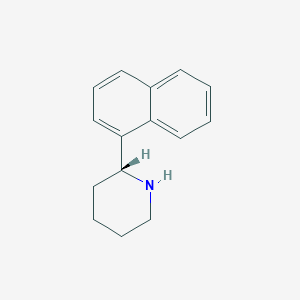
![2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11747176.png)
